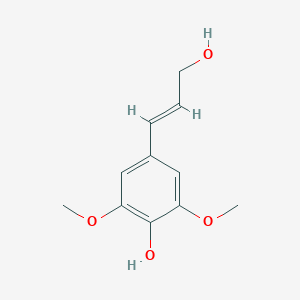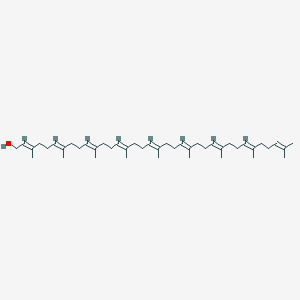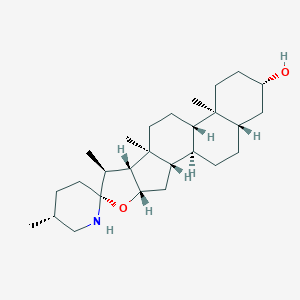
Phillygenin
描述
Phillygenin, also known as Sylvatesmin, is a bioactive ingredient found in Osmanthus fragrans . It has been reported to have anti-inflammatory, anti-obesity, and antipyretic activities . It can reduce blood lipid levels and low-density lipoprotein .
Synthesis Analysis
Phillygenin synthesis involves several enzymes including UDP-glycosyltransferase (FsUGT), 4-coumarate coenzyme CoA ligase (Fs4CL), and Caffeoyl-CoA O-methyltransferase (FsCCoAOMT) . Phillygenin can also be prepared through demethylation and hydroxylation .
Molecular Structure Analysis
Phillygenin has a molecular formula of C21H24O6 and a molecular weight of 372.41 . Its structure has been confirmed by HPLC and NMR .
Chemical Reactions Analysis
Phillygenin has been found to inhibit the activation of tyrosine kinase Src mediated by TLR4, and then reduce the phosphorylation of downstream proteins p38, JNK, and NF-κB .
Physical And Chemical Properties Analysis
Phillygenin has a molecular weight of 372.41 . It is stored at -20°C in powder form .
科学研究应用
Drug Delivery Systems
Phillygenin has been explored for its potential in drug delivery systems . Due to its poor bioavailability and low solubility, researchers have developed a self-microemulsifying drug delivery system (SMEDDS) to improve its oral bioavailability . The optimized SMEDDS of Phillygenin showed promising results, with a significant enhancement in bioavailability, suggesting its potential as an effective oral drug delivery system .
Anti-Inflammatory Applications
In the context of inflammatory diseases , Phillygenin has demonstrated efficacy in attenuating colon inflammation and improving intestinal mucosal barriers in colitis models . It operates through the TLR4/Src mediated MAPK and NF-κB signaling pathways, offering a potential therapeutic avenue for conditions like ulcerative colitis .
Antioxidative Activity
Phillygenin exhibits antioxidative properties , which are crucial in combating oxidative stress-related damage in various diseases. Its antioxidative activity contributes to its protective effects against conditions that involve oxidative stress .
Hepatoprotective Effects
The compound has shown hepatoprotective activities , suggesting its use in protecting the liver from damage caused by toxins or diseases. This application is particularly relevant in the development of treatments for liver diseases .
Neuroprotective Potential
Research indicates that Phillygenin may have neuroprotective effects against glutamate-induced neuronal excitotoxicity . This property could be beneficial in the development of treatments for neurodegenerative diseases where excitotoxicity plays a role.
Pharmacokinetic Improvement
Phillygenin’s development in pharmaceuticals is also focused on improving its pharmacokinetic properties . The SMEDDS mentioned earlier is an example of efforts to enhance its absorption and bioavailability, which is a critical aspect of drug development .
属性
IUPAC Name |
4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJKKWDCUOOTEW-YJPXFSGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197588 | |
| Record name | Phillygenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sylvatesmin | |
CAS RN |
487-39-8 | |
| Record name | Phillygenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phillygenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SYLVATESMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of phillygenin?
A1: Research indicates that phillygenin interacts with multiple molecular targets, influencing various signaling pathways. Some key targets include:* RhoA: Phillygenin directly targets RhoA, acting as an inhibitor and counteracting the effects of RhoA activators. This interaction modulates ROCK1 activity and downstream NF-κB/NFATc1/c-fos signaling, impacting osteoclast differentiation and bone loss. [] * Pregnane X Receptor (PXR): Phillygenin binds to PXR, inhibiting NF-κB P65 activity. This interaction contributes to its anti-inflammatory effects in acute lung injury models by suppressing the expression of phosphorylated JNK, P38, Erk, and P65. [] * Akt: Phillygenin allosterically inhibits Akt, reducing its phosphorylation and subsequently attenuating inflammatory responses and influencing glucose metabolic parameters. This inhibition affects downstream signaling pathways, including IKKα/β, NF-κB, and GSK3β. []* Cav2.2 Calcium Channels: Phillygenin inhibits Cav2.2 calcium channels in rat cerebrocortical nerve terminals, reducing calcium influx and suppressing glutamate release. This effect is linked to the suppression of the MAPK/ERK/synapsin I signaling cascade, suggesting a potential role in neuroprotection. []
Q2: How does phillygenin's interaction with these targets translate into its observed biological effects?
A2: Phillygenin's interaction with these targets triggers a cascade of downstream effects contributing to its diverse biological activities. For example:* Anti-inflammatory activity: By inhibiting NF-κB signaling through its interaction with PXR and Akt, phillygenin reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18. [, ] This effect contributes to its efficacy in models of acute lung injury, arthritis, and colitis. [, , , ]* Anti-osteoclastogenic effect: Phillygenin's inhibition of RhoA leads to the suppression of osteoclast differentiation and bone resorption. This effect is mediated through the modulation of ROCK1 activity and the NF-κB/NFATc1/c-fos pathway. []* Anti-cancer activity: Phillygenin has shown anti-cancer effects in various models. While the specific mechanisms may vary depending on the cancer type, its interaction with targets like MELK [] and its modulation of cell cycle progression and apoptosis [, ] play crucial roles.
Q3: What is the molecular formula and weight of phillygenin?
A3: Phillygenin has the molecular formula C23H24O6 and a molecular weight of 396.43 g/mol. []
Q4: Are there any spectroscopic data available for characterizing phillygenin?
A4: Yes, spectroscopic techniques, especially nuclear magnetic resonance (NMR), have been extensively used to characterize phillygenin. ¹³C-NMR spectroscopy played a crucial role in determining the position of glucose linkage in phillyrin, a glycoside of phillygenin. []
Q5: What is known about the stability of phillygenin under various conditions?
A5: While specific stability data under varying conditions is limited in the provided research, one study developed a self-microemulsifying drug delivery system (SMEDDS) of phillygenin and reported satisfactory stability. [] This suggests that formulation strategies can be employed to enhance phillygenin's stability and bioavailability.
Q6: What formulation strategies have been explored to improve phillygenin's delivery?
A6: Researchers have investigated SMEDDS as a promising approach to enhance phillygenin's oral bioavailability. [] This formulation demonstrated significantly improved dissolution and bioavailability compared to free phillygenin in rat studies.
Q7: Is there information available regarding the safety profile and toxicology of phillygenin?
A7: While the provided research focuses on phillygenin's pharmacological activities, comprehensive toxicology studies and information on SHE regulations are limited within these papers.
Q8: What is known about the pharmacokinetics of phillygenin?
A8: Research suggests that phillygenin is efficiently absorbed after oral administration, with an oral bioavailability of 56.4% observed in mice. [] Following administration, two primary metabolites, hydroxylated and dimethylated phillygenin, have been identified in mouse urine. []
Q9: What in vitro models have been used to study phillygenin's activity?
A9: Various cell-based assays have been employed to investigate phillygenin's effects. Examples include:* RAW264.7 cells: This macrophage cell line is commonly used to study inflammation, and phillygenin has demonstrated anti-inflammatory effects in LPS-stimulated RAW264.7 cells. [] * BEAS-2B cells: This human bronchial epithelial cell line is used in respiratory disease models. Phillygenin was shown to attenuate inflammation and apoptosis in LPS-induced BEAS-2B cells. [] * A549 and SPC-A1 cells: These human lung adenocarcinoma cell lines are used in cancer research. Phillygenin inhibited proliferation and induced apoptosis in these cells. []* Primary Mouse Bone Marrow Macrophages (mBMMs): Phillygenin inhibited osteoclastogenesis in mBMMs, providing insights into its effects on bone metabolism. []
Q10: What in vivo models have been used to assess phillygenin's efficacy?
A10: Several animal models have been employed to evaluate phillygenin's therapeutic potential:* LPS-induced acute pneumonia: Phillygenin demonstrated protective effects in rat models of LPS-induced pneumonia, reducing lung injury, inflammatory cell infiltration, and cytokine levels. [, ] * DSS-induced colitis: Phillygenin alleviated symptoms in mice with DSS-induced colitis, improving disease activity index, colon length, and histological damage. [] It also protected the intestinal barrier and modulated gut microbiota. [, ] * Carbon tetrachloride (CCl4)-induced liver fibrosis: Phillygenin ameliorated liver injury, fibrosis, and inflammation in CCl4-treated mice, suggesting potential for treating liver fibrosis. []* Ovariectomy-induced bone loss: Phillygenin inhibited bone loss in ovariectomized mice, highlighting its potential for managing osteoporosis. []
Q11: How does the formulation of phillygenin affect its dissolution and solubility?
A11: Formulating phillygenin as SMEDDS significantly enhanced its dissolution rate compared to free phillygenin. [] This improved dissolution is likely a key factor contributing to the enhanced oral bioavailability observed with the SMEDDS formulation.
Q12: What are some key historical milestones in phillygenin research?
A12: Research on phillygenin has progressed from initial isolation and structural elucidation to exploring its therapeutic potential in various disease models. Early studies focused on its presence in traditional medicinal plants like Forsythia suspensa. Over time, research has uncovered its diverse biological activities, leading to investigations into its mechanisms of action and potential applications in areas like inflammation, cancer, and bone disorders. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[10]-Shogaol](/img/structure/B192378.png)
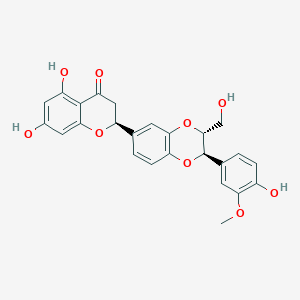

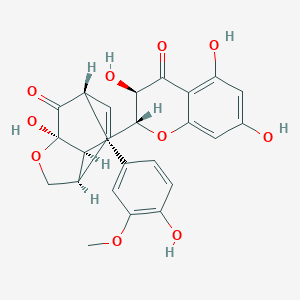
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)


